molecular formula C₃₄H₃₆O₆ B1139650 (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal CAS No. 53081-25-7

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal

Cat. No.: B1139650
CAS No.: 53081-25-7
M. Wt: 540.65
InChI Key:
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Description

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is a complex organic compound characterized by multiple benzyloxy groups attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyloxy groups. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Formation of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-oxohexanal.

    Reduction: Formation of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(hydroxy)-5-hydroxyhexanal.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural complexity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is unique due to the presence of four benzyloxy groups and a hydroxyl group on a hexanal backbone. This specific arrangement of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHUDRYCYOSXDI-ALMGMPQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254864
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose
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URL https://comptox.epa.gov/dashboard/DTXSID001254864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53081-25-7
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53081-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactose, 2,3,4,6-tetrakis-O-(phenylmethyl)
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